molecular formula C61H109N11O13 B1674796 Leucinostatin B CAS No. 76663-52-0

Leucinostatin B

Numéro de catalogue: B1674796
Numéro CAS: 76663-52-0
Poids moléculaire: 1204.6 g/mol
Clé InChI: JLDCSWRYRVBFRU-YHHRVAAASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Leucinostatin B is a peptide antibiotic isolated from Paecilomyces lilacinus A-267.

Applications De Recherche Scientifique

Antiparasitic Activity

Chagas Disease Treatment

Leucinostatin B has demonstrated significant antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. In a study utilizing a mouse model, this compound was administered intraperitoneally and showed a dose-dependent reduction in parasite growth compared to control groups. The effective concentration (EC50) values for this compound were found to be in the low nanomolar range, with a selectivity index exceeding 120, indicating minimal toxicity to host cells .

Mechanism of Action

The mechanism by which this compound exerts its effects appears to involve targeting mitochondrial functions in T. cruzi and T. brucei, potentially disrupting ATP synthesis and calcium homeostasis . This suggests that this compound may serve as a promising scaffold for developing new treatments for trypanosomiasis.

Anticancer Properties

Triple-Negative Breast Cancer

This compound has been investigated for its anticancer properties, particularly against triple-negative breast cancer (TNBC). Research indicates that it selectively inhibits the mTORC1 signaling pathway in luminal androgen receptor-positive TNBC cell lines. This inhibition correlates with reduced cell proliferation, suggesting that this compound could be developed as a therapeutic agent for this aggressive cancer subtype .

Cytotoxicity and Selectivity

In vitro studies have shown that this compound exhibits selective cytotoxicity towards specific cancer cell lines while sparing normal cells. This selectivity is attributed to its ability to disrupt mitochondrial respiration through ATP synthase inhibition, a mechanism also shared with other known anticancer agents like oligomycin .

Antimicrobial Activity

Broad-Spectrum Antimicrobial Effects

This compound has demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal pathogens. Studies indicate that it effectively inhibits Plasmodium falciparum, the malaria-causing parasite, thereby blocking its transmission to mosquitoes . Furthermore, it has shown potent activity against different strains of bacteria and fungi, making it a candidate for further exploration in agricultural and clinical applications .

Case Studies

Study Focus Findings
BioRxiv Study on Chagas DiseaseIn vivo efficacyThis compound significantly reduced parasite load in infected mice (p=0.02) with high selectivity index (>120)
Triple-Negative Breast CancerAnticancer activityInhibition of mTORC1 signaling led to reduced proliferation in sensitive TNBC cell lines
Antimicrobial EvaluationBroad-spectrum activityEffective against Plasmodium falciparum and various bacterial strains

Propriétés

Numéro CAS

76663-52-0

Formule moléculaire

C61H109N11O13

Poids moléculaire

1204.6 g/mol

Nom IUPAC

N-[6-hydroxy-1-[[3-hydroxy-4-methyl-1-[[2-methyl-1-[[4-methyl-1-[[4-methyl-1-[[2-methyl-1-[[2-methyl-1-[[3-[1-(methylamino)propan-2-ylamino]-3-oxopropyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C61H109N11O13/c1-20-37(9)22-23-48(76)72-33-39(11)30-46(72)54(81)66-45(29-38(10)28-42(74)31-41(73)21-2)52(79)68-49(50(77)36(7)8)55(82)70-60(15,16)57(84)67-43(26-34(3)4)51(78)65-44(27-35(5)6)53(80)69-61(17,18)58(85)71-59(13,14)56(83)63-25-24-47(75)64-40(12)32-62-19/h22-23,34-40,42-46,49-50,62,74,77H,20-21,24-33H2,1-19H3,(H,63,83)(H,64,75)(H,65,78)(H,66,81)(H,67,84)(H,68,79)(H,69,80)(H,70,82)(H,71,85)/b23-22+

Clé InChI

JLDCSWRYRVBFRU-YHHRVAAASA-N

SMILES

CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CNC)C

SMILES isomérique

CCC(C)/C=C/C(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CNC)C

SMILES canonique

CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CNC)C

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Leucinostatin B;  Paecilotoxin B; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Leucinostatin B
Reactant of Route 2
Reactant of Route 2
Leucinostatin B
Reactant of Route 3
Reactant of Route 3
Leucinostatin B
Reactant of Route 4
Reactant of Route 4
Leucinostatin B
Reactant of Route 5
Reactant of Route 5
Leucinostatin B
Reactant of Route 6
Reactant of Route 6
Leucinostatin B

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.